molecular formula C14H22NO3P B11946467 Ethyl (2-(diethylamino)-2-oxoethyl)(phenyl)phosphinate

Ethyl (2-(diethylamino)-2-oxoethyl)(phenyl)phosphinate

Cat. No.: B11946467
M. Wt: 283.30 g/mol
InChI Key: LDXPLZFZXCPLNV-UHFFFAOYSA-N
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Description

Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a derivative of phosphinic acid. The structure of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate includes an ethyl ester, a diethylamino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate typically involves the reaction of ethyl phenyl-H-phosphinate with diethylamine and an appropriate oxidizing agent. One common method is the alkyne–arene annulation reaction, which uses ethyl phenyl-H-phosphinate and silver oxide (Ag2O) as a catalyst . The reaction conditions often require a controlled temperature and specific solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors in industrial production include the selection of catalysts, reaction conditions, and purification methods to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.

Scientific Research Applications

Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor. Additionally, the compound’s ability to form stable complexes with metal ions can influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate can be compared with other similar compounds, such as:

    Ethyl phenyl-H-phosphinate: A precursor in the synthesis of ethyl 2-(diethylamino)-2-oxoethyl(phenyl)phosphinate.

    Diethyl phenylphosphonite: Another organophosphorus compound with similar chemical properties.

    Phosphine oxides: Compounds formed by the oxidation of phosphinates, with applications in various fields.

Properties

Molecular Formula

C14H22NO3P

Molecular Weight

283.30 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]-N,N-diethylacetamide

InChI

InChI=1S/C14H22NO3P/c1-4-15(5-2)14(16)12-19(17,18-6-3)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

LDXPLZFZXCPLNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)OCC

Origin of Product

United States

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